(S)-(-)-Felodipine

Description

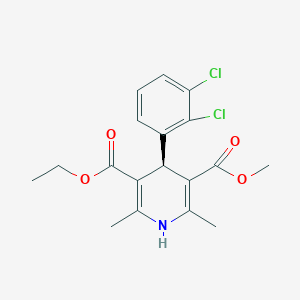

Structure

3D Structure

Properties

IUPAC Name |

5-O-ethyl 3-O-methyl (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTAMFZIAATZDJ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C([C@@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359121 | |

| Record name | (R)-(+)-Felodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105618-03-9, 119945-59-4 | |

| Record name | 3-Ethyl 5-methyl (4S)-4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105618-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Felodipine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105618039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(+)-Felodipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FELODIPINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2HM27A9QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(-)-Felodipine: Stereochemistry, Synthesis, and Biological Activity

This technical guide provides a comprehensive overview of (S)-(-)-Felodipine, the pharmacologically active enantiomer of the dihydropyridine calcium channel blocker, Felodipine. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the critical aspects of its chemical structure, stereoselective properties, synthesis, mechanism of action, and the analytical methodologies required for its characterization. We will explore the causality behind its potent therapeutic effects and provide detailed, field-proven protocols to support further research and development.

Introduction to Felodipine and the Significance of Chirality

Felodipine is a well-established dihydropyridine-class calcium channel blocker (CCB) used in the management of hypertension and stable angina.[1][2] It exerts its therapeutic effect by selectively inhibiting L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in peripheral vascular resistance.[3][4] Felodipine is a chiral molecule and is clinically administered as a racemic mixture of its two enantiomers: this compound and (R)-(+)-Felodipine.[5]

The principle of stereochemical purity is paramount in pharmacology. For Felodipine, the therapeutic activity resides almost exclusively in the (S)-(-) enantiomer, which is reported to be significantly more potent in blocking calcium channels than its (R)-(+) counterpart.[4] This enantioselective activity underscores the importance of understanding the specific properties of this compound for the development of more targeted and potentially safer therapeutics with an improved therapeutic index. This guide will focus specifically on this active S-enantiomer.

Chemical Structure and Physicochemical Properties

This compound is chemically described as 5-O-ethyl 3-O-methyl (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Its structure is characterized by a central 1,4-dihydropyridine ring with a chiral center at the C4 position, substituted with a 2,3-dichlorophenyl group.

Caption: Mechanism of action for this compound, from channel binding to blood pressure reduction.

Synthesis and Chiral Separation

The synthesis of racemic Felodipine is typically achieved via a Hantzsch-type dihydropyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde (2,3-dichlorobenzaldehyde), a β-ketoester (methyl acetoacetate), and an enamine (ethyl 3-aminocrotonate). [6][7]

Sources

- 1. Study on chiral resolution of felodipine and nimodipine enantiome...: Ingenta Connect [ingentaconnect.com]

- 2. Felodipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Felodipine and isradipine: new calcium-channel-blocking agents for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. US5942624A - Manufacturing process for felodipine - Google Patents [patents.google.com]

(S)-(-)-Felodipine mechanism of action on L-type calcium channels

An In-Depth Technical Guide to the Mechanism of Action of (S)-(-)-Felodipine on L-Type Calcium Channels

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the molecular interactions and functional consequences of this compound's action on L-type calcium channels (LTCCs). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this dihydropyridine calcium channel blocker.

Introduction: The L-Type Calcium Channel as a Therapeutic Target

Voltage-gated calcium channels are crucial for a variety of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Among these, the L-type calcium channels (LTCCs), particularly the CaV1.2 subtype, are fundamental in cardiovascular function, regulating cardiac contractility and vascular smooth muscle tone. Their central role in these processes makes them a prime target for therapeutic intervention in conditions such as hypertension and angina.

Felodipine is a dihydropyridine (DHP) class calcium channel blocker known for its high vascular selectivity. It exists as a racemic mixture of two enantiomers, this compound and (R)-(+)-felodipine. The pharmacological activity of felodipine is predominantly attributed to the (S)-(-) enantiomer, which exhibits significantly greater potency in blocking LTCCs compared to its (R)-(+) counterpart. This stereoselectivity is a critical aspect of its mechanism of action and underscores the importance of specific molecular interactions.

The Molecular Mechanism of this compound Action

The primary mechanism of action of this compound is the inhibition of calcium influx through L-type calcium channels. This is achieved through a high-affinity binding interaction with the channel protein, which stabilizes it in a non-conducting state.

Stereoselective and Voltage-Dependent Binding

This compound's interaction with the LTCC is highly dependent on the conformational state of the channel. The drug exhibits a much higher affinity for the inactivated state of the channel compared to the resting state. This voltage-dependent binding is a hallmark of dihydropyridine calcium channel blockers and contributes to their therapeutic efficacy. Depolarization of the cell membrane, which leads to channel opening and subsequent inactivation, promotes the binding of this compound.

The stereoselectivity of this interaction is significant, with the (S)-(-) enantiomer being approximately 100-fold more potent than the (R)-(+) enantiomer in inhibiting calcium currents. This difference in potency is a direct reflection of the stereospecific nature of the binding pocket within the LTCC.

The Dihydropyridine Binding Site

The binding site for dihydropyridines, including this compound, is located within the pore-forming α1 subunit of the LTCC. Specifically, it is situated at the interface of domains III and IV in the outer vestibule of the channel pore. Key amino acid residues in the S5 and S6 transmembrane helices of these domains, as well as the P-loop of domain III, are critical for drug binding.

Structural studies have identified several key residues that form hydrogen bonds and hydrophobic interactions with the dihydropyridine molecule. For instance, tyrosine and threonine residues in the IIIS6 and IVS6 segments are thought to be crucial for the high-affinity binding of dihydropyridines. The orientation of the this compound molecule within this pocket allows for optimal interaction with these residues, leading to a stable drug-receptor complex that prevents ion permeation.

Experimental Protocols for Studying this compound's Mechanism of Action

A multi-faceted approach is necessary to fully characterize the interaction of this compound with LTCCs. The following protocols are standard in the field and provide a robust framework for investigation.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in real-time, providing invaluable insights into the functional effects of this compound.

Objective: To determine the effect of this compound on L-type calcium currents and to characterize its voltage-dependent block.

Methodology:

-

Cell Preparation: Utilize a cell line expressing high levels of L-type calcium channels (e.g., HEK293 cells stably transfected with the CaV1.2 channel subunits) or primary cells such as vascular smooth muscle cells.

-

Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording Solutions:

-

External Solution (in mM): 110 BaCl2, 10 HEPES, 10 TEA-Cl, adjusted to pH 7.4 with CsOH. Barium is used as the charge carrier to avoid calcium-dependent inactivation.

-

Internal Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl2, 10 HEPES, 5 ATP-Mg, adjusted to pH 7.2 with CsOH. Cesium is used to block potassium channels.

-

-

Whole-Cell Configuration: Establish a gigaseal between the micropipette and the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage Protocol:

-

Hold the cell at a negative holding potential (e.g., -80 mV) where most channels are in the resting state.

-

Apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) to elicit L-type calcium currents.

-

To study use-dependency, apply a train of short depolarizing pulses.

-

-

Drug Application: Perfuse the external solution containing varying concentrations of this compound onto the cell.

-

Data Analysis: Measure the peak current amplitude before and after drug application to determine the percentage of block. Plot the concentration-response curve to calculate the IC50 value.

Causality and Self-Validation:

-

Rationale: The use of specific ion substitutions (Ba2+ for Ca2+, Cs+ for K+) isolates the L-type calcium current. The voltage protocols are designed to probe the channel in different conformational states.

-

Controls: A vehicle control (e.g., DMSO) should be run to ensure the solvent has no effect on the currents. The reversibility of the block can be tested by washing out the drug.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kd) and binding kinetics of this compound to the LTCC.

Objective: To quantify the binding characteristics of this compound to L-type calcium channels.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells rich in LTCCs (e.g., rat cardiac ventricular muscle) in a buffered solution and prepare a crude membrane fraction by centrifugation.

-

Radioligand: Use a radiolabeled dihydropyridine with high affinity, such as -PN200-110.

-

Binding Reaction:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound in a suitable buffer.

-

Incubations are typically carried out at room temperature for a specified time to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis:

-

Competition Binding: Plot the percentage of specific binding of the radioligand as a function of the concentration of unlabeled this compound. Fit the data to a one-site competition model to determine the Ki (inhibitory constant), which is related to the Kd.

-

Saturation Binding: Use increasing concentrations of the radioligand to determine the Kd and Bmax (maximum number of binding sites) of the radioligand itself.

-

Causality and Self-Validation:

-

Rationale: This is a direct measure of the drug-receptor interaction. The competition assay allows for the determination of the affinity of an unlabeled compound.

-

Controls: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., nifedipine) to saturate all specific binding sites.

Calcium Imaging

This technique allows for the visualization of changes in intracellular calcium concentration in response to stimuli and the effect of channel blockers.

Objective: To assess the functional consequence of LTCC block by this compound on intracellular calcium levels.

Methodology:

-

Cell Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The AM ester form allows the dye to cross the cell membrane.

-

De-esterification: Once inside the cell, esterases cleave the AM group, trapping the fluorescent dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope or a plate reader.

-

Stimulation: Depolarize the cells to open LTCCs. This can be achieved by applying a high concentration of potassium chloride (KCl) to the external solution.

-

Drug Treatment: Pre-incubate the cells with varying concentrations of this compound before stimulation with KCl.

-

Fluorescence Measurement: Measure the change in fluorescence upon stimulation in the presence and absence of the drug.

-

Data Analysis: Quantify the peak fluorescence intensity or the area under the curve to determine the inhibitory effect of this compound. Calculate the IC50 value from the concentration-response curve.

Causality and Self-Validation:

-

Rationale: This method provides a functional readout of channel activity by measuring the downstream effect of calcium influx.

-

Controls: A vehicle control is essential. A positive control, such as a known LTCC blocker, can be used for comparison. The specificity can be further confirmed by using cells that do not express LTCCs.

Quantitative Data Summary

| Parameter | Value | Cell Type/Tissue | Reference |

| IC50 (Electrophysiology) | 1.6 nM | Vascular Smooth Muscle Cells | |

| Ki (Radioligand Binding) | ~2 nM | Rat Cardiac Membranes |

Visualizing the Mechanism and Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on L-type calcium channels.

Experimental Workflow for Patch-Clamp Electrophysiology

Caption: Workflow for patch-clamp electrophysiology experiments.

Conclusion

The therapeutic efficacy of this compound as an antihypertensive agent is rooted in its specific and high-affinity interaction with L-type calcium channels. Its mechanism of action is characterized by a stereoselective, voltage-dependent block that preferentially targets the inactivated state of the channel. A thorough understanding of this mechanism, facilitated by the experimental approaches detailed in this guide, is essential for the continued development of more selective and effective cardiovascular therapies.

References

-

Catterall, W. A. (2011). Voltage-gated calcium channels. Cold Spring Harbor Perspectives in Biology, 3(8), a003947. [Link]

-

Stork, A., Ljung, B., & Andersson, K. E. (1990). Stereoselectivity of felodipine at the cellular level. Pharmacology & Toxicology, 67(3), 243-249. [Link]

-

Wendt, R. L., & Wetzel, B. (1986). The stereoselectivity of the enantiomers of felodipine for the dihydropyridine receptor. Journal of Cardiovascular Pharmacology, 8(6), 1131-1136. [Link]

-

Bean, B. P. (1984). Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state. Proceedings of the National Academy of Sciences, 81(20), 6388-6392. [Link]

-

Hockerman, G. H., Johnson, B. D., Abbott, M. R., Scheuer, T., & Catterall, W. A. (1997). Molecular determinants of high affinity dihydropyridine binding in L-type calcium channels. Journal of Biological Chemistry, 272(30), 18759-18765. [Link]

Enantioselective Synthesis of (S)-(-)-Felodipine: A Technical Guide for Drug Development Professionals

Abstract

Felodipine, a dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension and angina pectoris.[1][2] It is a chiral molecule, with the (S)-(-)-enantiomer being significantly more potent in its vasodilatory action than its (R)-(+)-counterpart.[3] Consequently, the development of efficient and scalable enantioselective synthetic routes to obtain optically pure (S)-(-)-Felodipine is of paramount importance in the pharmaceutical industry. This technical guide provides an in-depth analysis of the core strategies for the enantioselective synthesis of this compound, with a focus on enzymatic kinetic resolution, chiral auxiliary-mediated diastereoselective synthesis, and emerging asymmetric organocatalytic approaches. Each section delves into the mechanistic underpinnings, provides detailed experimental protocols, and presents a comparative analysis of their respective efficiencies, empowering researchers and drug development professionals to make informed decisions in the synthesis of this critical cardiovascular drug.

Introduction: The Significance of this compound

Felodipine, chemically known as ethyl methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, exerts its therapeutic effect by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1] The molecule possesses a stereogenic center at the C4 position of the dihydropyridine ring. Clinical and pharmacological studies have demonstrated that the therapeutic activity resides primarily in the (S)-(-)-enantiomer, which can be up to 13 times more potent in vivo than the (R)-(+)-enantiomer.[3] The administration of the single, more active enantiomer can offer a better therapeutic index, potentially reducing metabolic load and minimizing off-target effects. This has driven the development of synthetic methodologies that can selectively produce the (S)-(-)-isomer in high enantiomeric purity.

The foundational route to racemic felodipine is the Hantzsch dihydropyridine synthesis, a multicomponent reaction involving the condensation of an aldehyde (2,3-dichlorobenzaldehyde), a β-ketoester (methyl acetoacetate), and an enamino ester (ethyl 3-aminocrotonate).[4][5] While robust for producing the racemic mixture, this classical approach necessitates a subsequent resolution step or a complete redesign to achieve enantioselectivity.

Enzymatic Kinetic Resolution: A Biocatalytic Approach

Enzymatic kinetic resolution is a powerful technique that leverages the inherent stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic mixture. In the context of Felodipine, this typically involves the selective hydrolysis or transesterification of one enantiomer, allowing for the separation of the unreacted, desired enantiomer.

Principle of Lipase-Catalyzed Resolution

Lipases are highly enantioselective enzymes that can catalyze the hydrolysis of ester bonds. In a racemic mixture of Felodipine, a suitable lipase can preferentially catalyze a reaction on the (R)-(+)-enantiomer, leaving the desired (S)-(-)-enantiomer unreacted and thus enantiomerically enriched. The efficiency of this process is dictated by the enzyme's enantioselectivity (E-value), with higher values indicating a greater preference for one enantiomer over the other.

A significant advancement in this area is the use of immobilized enzymes. Immobilization can enhance the stability, reusability, and in many cases, the enantioselectivity of the biocatalyst, making the process more economically viable for industrial applications.

Experimental Protocol: Resolution using Immobilized Aspergillus niger and Lipase AP6

This protocol is based on the work of Vijitha et al., who demonstrated a highly effective resolution of racemic Felodipine.

Materials:

-

Racemic Felodipine

-

Aspergillus niger culture

-

Lipase AP6

-

n-Hexane

-

Isopropanol

-

Methanol (HPLC grade)

-

Sodium alginate

-

Calcium chloride (0.2 M)

Protocol:

-

Preparation of Reaction Mixture: Prepare a reaction mixture consisting of n-hexane and isopropanol (6:4 v/v). Dissolve racemic Felodipine in methanol to a concentration of 2.5 mg/mL and add it to the solvent system.

-

Enzymatic Reaction (Free Enzyme): To the reaction mixture, add Lipase AP6 to a final concentration of 10 mg/mL. Incubate the mixture at 25°C with agitation (120 rpm) for up to 36 hours.

-

Enzymatic Reaction (Immobilized Biocatalyst): For immobilization, cultivate Aspergillus niger and harvest the whole cells. Prepare a sodium alginate solution and suspend the cells within it. Extrude this suspension into a 0.2 M calcium chloride solution to form calcium alginate beads containing the immobilized cells. After hardening, these beads can be used in the reaction mixture in place of the free enzyme. A similar immobilization procedure can be applied to Lipase AP6.

-

Sample Analysis: At regular intervals (e.g., 4, 8, 12, 24, 36 hours), withdraw aliquots from the reaction mixture. Evaporate the solvent at room temperature. Dissolve the residue in HPLC-grade methanol, filter through a 0.22 µm membrane filter, and analyze by chiral HPLC to determine the enantiomeric excess (ee%) of the remaining this compound.

Data and Performance

The use of immobilized biocatalysts shows a marked improvement in enantioselectivity.

| Biocatalyst | Form | Enantiomeric Excess (ee%) of this compound | Enantiomeric Ratio (E) | Reference |

| Aspergillus niger | Free Cells | 81.59% | >20 | [1] |

| Aspergillus niger | Immobilized | 98.27% | >100 | [1] |

| Lipase AP6 | Free Enzyme | Not specified, lower than immobilized | Moderate | [1] |

| Lipase AP6 | Immobilized | 99.21% | Excellent | [1] |

Causality and Insights

The enhanced performance of the immobilized biocatalysts can be attributed to several factors. The immobilization matrix can induce conformational changes in the enzyme that favor a more enantioselective active site geometry. Furthermore, the microenvironment within the immobilization support can influence substrate partitioning and product diffusion, leading to improved kinetic resolution. The excellent E-value (>100) achieved with immobilized Aspergillus niger signifies a highly efficient and industrially scalable process for producing enantiopure this compound.

Chiral Auxiliary-Mediated Diastereoselective Synthesis

This strategy involves covalently attaching a chiral auxiliary to a precursor molecule to induce diastereoselectivity in a subsequent key reaction. The chiral auxiliary is then cleaved to yield the desired enantiomerically enriched product. A notable approach for this compound utilizes a chiral auxiliary derived from the inexpensive and readily available (R)-glycidol.

Principle of the (R)-Glycidol Derived Auxiliary Approach

The core of this method is the synthesis of a chiral β-ketoester bearing a removable chiral auxiliary. This chiral building block is then subjected to a Hantzsch-type condensation. The steric and electronic properties of the chiral auxiliary direct the formation of the dihydropyridine ring in a way that favors one diastereomer over the other. Subsequent separation of these diastereomers, followed by the removal of the chiral auxiliary and conversion to the final product, yields enantiopure this compound.

Workflow and Key Transformations

The synthesis can be broken down into several key stages, as outlined in patent literature.[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comparison of antihypertensive effect and pharmacokinetics of conventional and extended release felodipine tablets in patients with arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. US5942624A - Manufacturing process for felodipine - Google Patents [patents.google.com]

- 6. WO2010027113A2 - Process for preparing this compound - Google Patents [patents.google.com]

The Stereoselective Potency of Felodipine: A Technical Guide to (S)-(-)-Felodipine vs. Racemic Felodipine

Abstract

Felodipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and stable angina.[1] Marketed as a racemic mixture, it comprises equal parts of the (S)-(-)- and (R)-(+)-enantiomers.[2] Emerging evidence, however, underscores a significant stereoselectivity in its pharmacological action, with the (S)-(-)-enantiomer exhibiting markedly greater potency. This technical guide provides an in-depth analysis of the comparative potency of (S)-(-)-felodipine and its racemic counterpart. We will explore the molecular basis of this stereoselectivity, present quantitative data on their differential effects, and detail the experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of felodipine's chiral pharmacology.

Introduction: The Significance of Chirality in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Biological systems, composed of chiral molecules such as amino acids and sugars, often exhibit stereospecific interactions with drug enantiomers. This can lead to significant differences in their pharmacodynamic and pharmacokinetic profiles. In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. Therefore, the development of single-enantiomer drugs, or "chiral switches," has become a significant strategy in drug development to improve therapeutic outcomes.

Felodipine's mechanism of action involves blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[3][4] The chiral center at the C4 position of the dihydropyridine ring results in the existence of (S)-(-)- and (R)-(+)-felodipine. This guide will dissect the profound impact of this stereochemistry on the drug's potency.

Molecular Basis of Stereoselectivity

The differential potency of felodipine enantiomers originates from their stereospecific interaction with the L-type calcium channel. The binding pocket of the channel is chiral, leading to a higher binding affinity for one enantiomer over the other.

L-type Calcium Channel Interaction

The (S)-(-)-enantiomer of felodipine exhibits a significantly higher affinity for the dihydropyridine binding site on the α1 subunit of the L-type calcium channel.[5] This preferential binding stabilizes the channel in its inactive state, more effectively preventing the influx of calcium ions into vascular smooth muscle cells.[6] The consequence is a more pronounced relaxation of the smooth muscle and, therefore, a greater vasodilatory effect.

dot

Sources

- 1. Effects of felodipine on vascular smooth muscle in comparison with nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EP0661971A1 - Procede et compositions therapeutiques de l'hypertension, de l'angine et d'autre troubles de la sante au moyen de felodipine s(-) optiquement pure - Google Patents [patents.google.com]

- 3. What is the mechanism of Felodipine? [synapse.patsnap.com]

- 4. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective Conversion of Racemic Felodipine to S(-)-Felodipine by Aspergillus niger and Lipase AP6 Enzyme [scirp.org]

The Eutomer's Edge: A Technical Guide to the Discovery and Development of (S)-(-)-Felodipine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felodipine, a dihydropyridine calcium channel blocker, is a widely utilized therapeutic agent for the management of hypertension and stable angina. This technical guide provides a comprehensive overview of the discovery, development, and core scientific principles underlying (S)-(-)-Felodipine, the pharmacologically active enantiomer. It details the historical context of the racemic drug's development, the scientific rationale for isolating the S-(-) enantiomer, and the stereoselective synthetic methodologies devised for its preparation. The document elucidates the drug's mechanism of action at the molecular level, supported by signaling pathway diagrams. Key preclinical pharmacological and pharmacokinetic data for both enantiomers are summarized in structured tables, offering a clear comparison of their quantitative properties. Furthermore, this guide outlines detailed methodologies for the stereoselective synthesis and chiral separation of felodipine enantiomers, providing a valuable resource for researchers in the field of cardiovascular drug discovery and chiral chemistry.

Introduction: From Racemate to Eutomer

The journey of felodipine began in the laboratories of Hässle, a Swedish pharmaceutical company that was a division of Astra AB. In 1979, Hässle scientists discovered the compound and filed the initial patent application, identifying its potential as an antihypertensive agent.[1] Following a partnership with Merck & Co. in 1982 for development in the US, the racemic mixture of felodipine was approved by the FDA in 1991.[1]

Felodipine is a chiral molecule, existing as two enantiomers, this compound and (R)-(+)-felodipine, due to the stereocenter at the C4 position of the dihydropyridine ring. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. In the case of felodipine, early in vitro studies revealed that the (S)-(-) isomer is the more potent enantiomer, or "eutomer," responsible for the majority of the desired therapeutic effect.[2] This discovery provided a strong impetus for the development of a stereoselective synthesis to produce the single, more active enantiomer, with the goal of improving the therapeutic index and potentially reducing metabolic burden and adverse effects associated with the less active "distomer," the (R)-(+) isomer.

Mechanism of Action: Stereoselective Blockade of L-type Calcium Channels

Felodipine exerts its therapeutic effect by blocking voltage-gated L-type calcium channels, which are crucial for the contraction of vascular smooth muscle.[3][4] The influx of calcium ions through these channels initiates a cascade of events leading to muscle contraction and vasoconstriction.[3] By inhibiting this calcium influx, felodipine causes relaxation of the vascular smooth muscle, leading to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[3][4]

The interaction of felodipine with the L-type calcium channel is stereoselective. The (S)-(-) enantiomer exhibits a higher affinity for the binding site on the channel, resulting in a more potent blockade.[2] This differential binding leads to the observed differences in pharmacological activity between the two enantiomers.

Caption: L-type Calcium Channel Blockade by this compound.

Stereoselective Synthesis of this compound

The development of a commercially viable and efficient synthesis of the single (S)-(-) enantiomer is a critical step in the drug development process. One of the key strategies employed is the use of chiral auxiliaries to introduce stereochemistry early in the synthetic sequence. A notable method involves the use of a chiral auxiliary derived from (R)-glycidol.[5]

Synthesis Workflow Overview

The general workflow for the stereoselective synthesis of this compound using a chiral auxiliary approach can be summarized as follows:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is based on the principles described in the patent literature for the synthesis of this compound via a chiral auxiliary approach.[5]

Step 1: Synthesis of the Chiral Auxiliary from (R)-glycidol

-

React (R)-glycidol with dihydropyran in the presence of an acid catalyst (e.g., pyridinium p-toluenesulfonate) to protect the hydroxyl group.

-

Open the resulting epoxide ring with a suitable nucleophile to introduce a handle for later attachment to the felodipine precursor.

Step 2: Synthesis of the Diastereomeric Felodipine Intermediate

-

Couple the synthesized chiral auxiliary to a suitable felodipine precursor, typically a monocarboxylic acid derivative of the dihydropyridine core. This creates a mixture of two diastereomers.

Step 3: Separation of Diastereomers

-

Separate the two diastereomers using standard chromatographic techniques, such as column chromatography on silica gel. The different physical properties of the diastereomers allow for their isolation.

Step 4: Selective Transesterification and Formation of this compound

-

Treat the isolated, desired diastereomer with sodium methoxide. This selectively transesterifies the chiral auxiliary ester to the methyl ester, yielding this compound.[5]

-

The chiral auxiliary can then be recovered and potentially recycled.[5]

Comparative Pharmacology and Pharmacokinetics

The primary rationale for developing a single enantiomer drug is the superior pharmacological and/or pharmacokinetic profile of the eutomer.

In Vitro Potency

| Compound | Pharmacological Effect | Relative Potency |

| This compound | L-type Calcium Channel Blockade | More Potent |

| (R)-(+)-Felodipine | L-type Calcium Channel Blockade | Less Potent |

Table 1: Qualitative Comparison of the In Vitro Potency of Felodipine Enantiomers.

For the racemic mixture, the pIC50 (-log IC50 M) for inhibiting contraction in human vascular preparations has been reported to be 8.30.[2]

Pharmacokinetics

Studies in humans have revealed stereoselective pharmacokinetics for felodipine. The (R)-(+) enantiomer is metabolized more readily by CYP3A4 in the liver, leading to a higher intrinsic clearance.[1] This results in a higher bioavailability of the more active (S)-(-) enantiomer after oral administration of the racemate.[1]

| Pharmacokinetic Parameter | This compound | (R)-(+)-Felodipine | Reference |

| Intrinsic Clearance | Lower | ~2-fold Higher | [1] |

| Bioavailability (after oral racemate) | ~2-fold Higher | Lower | [1] |

| Cmax (after oral racemate) | Slightly Higher | Slightly Lower | |

| AUC0-24h (after oral racemate) | Slightly Higher | Slightly Lower | |

| t1/2 | No significant difference | No significant difference |

Table 2: Comparative Pharmacokinetic Parameters of Felodipine Enantiomers in Humans.

Chiral Separation and Analysis

The ability to accurately separate and quantify the enantiomers of felodipine is crucial for both analytical quality control and for preparing enantiomerically pure standards for research. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this purpose.

Chiral HPLC Workflow

Caption: Workflow for the chiral HPLC analysis of felodipine enantiomers.

Detailed HPLC Protocol

The following is a representative protocol for the chiral separation of felodipine enantiomers based on published methods.[5][6]

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm).[6]

-

Mobile Phase: n-hexane/2-propanol (90:10, v/v).[5]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Detection: UV at 254 nm.[6]

-

Sample Preparation: Dissolve the racemic felodipine or the sample containing the enantiomers in the mobile phase.

This method should provide baseline separation of the (S)-(-) and (R)-(+) enantiomers, allowing for their accurate quantification.

Clinical Development of this compound

Despite the clear preclinical rationale for the development of this compound as a single-enantiomer drug, there is a notable lack of publicly available clinical trial data for the enantiopure compound for its primary indications of hypertension and angina. The vast majority of clinical studies have been conducted with the racemic mixture.[7][8][9][10] This suggests that the development of this compound as a standalone therapeutic may have been deprioritized for commercial or strategic reasons, a common occurrence in the pharmaceutical industry. The established efficacy and safety profile of the racemic mixture, coupled with the increased cost and complexity of developing a new single-enantiomer product, may have been contributing factors.

Conclusion

The story of this compound is a classic example of the "chiral switch" concept in drug development, where the focus shifts from a racemic mixture to the single, more active enantiomer. The scientific evidence clearly indicates that the (S)-(-) enantiomer is the eutomer, possessing the desired pharmacological activity with a more favorable pharmacokinetic profile than its (R)-(+) counterpart. The stereoselective synthetic routes and analytical methods for chiral separation have been well-established, providing the necessary tools for its development. While the clinical development of enantiopure this compound for its original indications appears to be limited, the in-depth understanding of its properties remains a valuable case study for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

References

-

[Comparison of Chiral Separations of Felodipine by High Performance Liquid Chromatography Using Two Cellulose Tris (4-methyl Benzoate) Stationary Phases]. (2010). Se Pu.[Link]

-

A typical HPLC chromatogram of felodipine (C5) at conditions of an OJ-H... (n.d.). ResearchGate.[Link]

-

Clinical Pharmacology of Felodipine. (2025). Pacifici, G. M.[Link]

-

Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists. (n.d.). J Hum Hypertens.[Link]

-

Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog. (1993). Biomedical Chromatography.[Link]

-

One-Year Study of Felodipine or Placebo for Stage 1 Isolated Systolic Hypertension. (2002). Hypertension.[Link]

-

Clinical pharmacokinetics of felodipine. A summary. (1988). Drugs.[Link]

-

Trial to assess the tolerability of using felodipine to upregulate autophagy as a treatment of Huntington's disease (FELL-HD). (2024). BMJ Open.[Link]

-

ISRCTN56240656: A trial to look at how different doses of felodipine are tolerated in people with early-stage Huntington's disease. (2022). ISRCTN Registry.[Link]

-

Felodipine clinical pharmacokinetics. (1993). Clinical Pharmacokinetics.[Link]

-

Placebo controlled trial of felodipine in patients with mild to moderate heart failure. UK Study Group. (1998). Heart.[Link]

-

Trial to assess the tolerability of using felodipine to upregulate autophagy as a treatment of Huntington's disease (FELL-HD): a phase II, single-centre, open-label, dose-finding trial protocol. (2024). BMJ Open.[Link]

-

Pharmacokinetics and haemodynamic effects of felodipine as monotherapy in hypertensive patients. (1987). European Journal of Clinical Pharmacology.[Link]

-

Pharmacokinetic and pharmacodynamic studies of felodipine in healthy subjects after various single, oral and intravenous doses. (1987). Biopharmaceutics & Drug Disposition.[Link]

-

(PDF) Comparison of chiral separations of felodipine by high performance liquid chromatography using two cellulose tris(4-methyl benzoate) stationary phases. (2010). ResearchGate.[Link]

- CN102143948B - Preparation method of (S) - (-) -felodipine. (n.d.).

-

Dihydropyridine enantiomers block recombinant L-type Ca2+ channels by two different mechanisms. (1999). British Journal of Pharmacology.[Link]

-

CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. (n.d.). John Wiley & Sons.[Link]

-

The interaction of felodipine with calcium-binding proteins. (1987). Journal of Cardiovascular Pharmacology.[Link]

-

Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? (2014). Current Pharmaceutical Design.[Link]

-

INSTRUCTION MANUAL FOR CHIRALCEL® OJ-H COLUMNS. (n.d.). MZ-Analysentechnik.[Link]

-

Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC). (n.d.). International Journal of Research and Publication Reviews.[Link]

-

Felodipine. (2024). StatPearls.[Link]

-

Comparison of the time courses and potencies of the vasodilator effects of nifedipine and felodipine in the human forearm. (2001). International Journal of Clinical Pharmacology and Therapeutics.[Link]

-

Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2018). Dhaka University Journal of Pharmaceutical Sciences.[Link]

-

Felodipine and isradipine: new calcium-channel-blocking agents for the treatment of hypertension. (1993). Clinical Pharmacy.[Link]

-

Comparison of clinical efficacy and adverse effects between extended-release felodipine and slow-release diltiazem in patients with isolated systolic hypertension. (1999). Zhonghua Yi Xue Za Zhi (Taipei).[Link]

-

Comparison of the effects of felodipine and cilazapril on exercise performance in patients with mild to moderate hypertension. A crossover study. (1994). ResearchGate.[Link]

-

Calcium antagonism with felodipine in essential hypertension. Effects on cardiovascular and renal function, the sympathetic and the renin-angiotensin-aldosterone systems, glucose tolerance and glucoregulatory hormones. (1987). Acta Medica Scandinavica. Supplementum.[Link]

Sources

- 1. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 2. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102143948B - Preparation method of (S) - (-) -felodipine - Google Patents [patents.google.com]

- 4. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. [Comparison of chiral separations of felodipine by high performance liquid chromatography using two cellulose tris (4-methyl benzoate) stationary phases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

- 8. Placebo controlled trial of felodipine in patients with mild to moderate heart failure. UK Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of clinical efficacy and adverse effects between extended-release felodipine and slow-release diltiazem in patients with isolated systolic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Introduction: The Imperative of Chirality in Modern Pharmacology

An In-Depth Technical Guide to the Stereospecific Activity of Felodipine Enantiomers

In the realm of drug development and molecular pharmacology, the three-dimensional structure of a molecule is not merely a geometric curiosity but a fundamental determinant of its biological activity. Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to stereoisomers known as enantiomers. While enantiomers share identical physical and chemical properties in an achiral environment, their interactions with the inherently chiral systems of the human body—receptors, enzymes, and transporters—can differ dramatically. This stereospecificity often results in one enantiomer exhibiting the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even responsible for adverse effects (the distomer).

Felodipine, a potent dihydropyridine calcium channel blocker, is a classic example of such a chiral drug.[1][2] It is administered clinically as a racemic mixture, a 1:1 combination of its (S)- and (R)-enantiomers.[1] This guide, intended for researchers and drug development professionals, provides a deep dive into the stereospecific activity of felodipine's enantiomers. We will dissect the causality behind their differential pharmacology, explore the bioanalytical techniques required for their resolution, and discuss the implications for therapeutic application, moving beyond a simple recitation of facts to an integrated understanding of why these molecular mirror images behave as distinct pharmacological entities.

Chapter 1: The Molecular Architecture of Felodipine Stereoisomers

Felodipine's chemical structure, (RS)-3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, contains a single stereocenter at the C4 position of the dihydropyridine ring.[2][3] The spatial arrangement of the substituents around this carbon atom dictates whether the molecule is the (S)- or (R)-enantiomer. This seemingly subtle difference in conformation is the origin of the profound divergence in their biological activities. The distinct three-dimensional shapes of (S)-felodipine and (R)-felodipine govern their ability to bind with high affinity and specificity to their biological target.

Chapter 2: Stereoselective Pharmacodynamics: Interaction with L-type Calcium Channels

The primary therapeutic action of felodipine is the blockade of L-type voltage-gated calcium channels, which are abundant in vascular smooth muscle.[4][5] This action inhibits the influx of extracellular calcium ions, a critical step for muscle contraction.[5][6] The subsequent relaxation of vascular smooth muscle, particularly in arterioles, leads to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.[4][5]

The interaction with the L-type calcium channel is highly stereospecific. In vitro studies have unequivocally demonstrated that the (S)-enantiomer is the pharmacologically active eutomer , exhibiting significantly greater potency as a calcium channel blocker than the (R)-enantiomer.[7][8] The relative potency of the (S)-enantiomer is estimated to be substantially higher than that of its optical antipode.[7] This difference is attributed to a more favorable three-point interaction of the (S)-enantiomer with the chiral binding site on the calcium channel protein, leading to a more stable drug-receptor complex and more effective channel blockade. The (R)-enantiomer, with its mirrored configuration, fits less optimally into the binding pocket, resulting in weaker inhibition.

Chapter 3: Stereoselective Pharmacokinetics: A Tale of Two Fates

While the pharmacodynamic differences are stark, the pharmacokinetic profiles of the felodipine enantiomers also exhibit significant stereoselectivity, primarily due to differential first-pass metabolism.[8] Felodipine is extensively metabolized in the gut wall and liver by the cytochrome P450 3A4 (CYP3A4) enzyme system, resulting in a low overall bioavailability of about 15%.[9][10]

This metabolic process is stereoselective, with the (R)-enantiomer being metabolized more readily than the (S)-enantiomer .[9] The intrinsic clearance for (R)-felodipine is approximately twice as high as that for (S)-felodipine.[9] The direct consequence of this metabolic preference is a significant difference in systemic exposure after oral administration of the racemate. Studies in healthy subjects have shown that the Area Under the Curve (AUC) for the therapeutically active (S)-enantiomer is, on average, 139% higher than that of the (R)-enantiomer.[8] This means that despite being administered in equal amounts, the more potent (S)-enantiomer achieves substantially higher plasma concentrations and persists longer in the systemic circulation.[8][9] In contrast, after intravenous administration, which bypasses the first-pass effect, the pharmacokinetic parameters of the two enantiomers are similar, indicating that the disposition beyond initial metabolism is not significantly stereoselective.[11]

| Parameter | (S)-Felodipine | (R)-Felodipine | Key Insight | Reference |

| AUC Ratio (S/R) | ~2.4 | 1.0 | (S)-enantiomer has >2-fold higher systemic exposure after oral dosing. | [8] |

| Metabolizing Enzyme | CYP3A4 | CYP3A4 | Both enantiomers are substrates for CYP3A4. | [9][10] |

| Intrinsic Clearance | Lower | ~2x Higher | (R)-enantiomer is cleared more rapidly during first-pass metabolism. | [9] |

| Bioavailability | Higher | Lower | Differential first-pass extraction favors higher bioavailability of (S)-felodipine. | [9] |

| Elimination Half-life (t½) | No significant difference | No significant difference | Elimination rates from systemic circulation are similar. | [8][12] |

Chapter 4: Analytical Methodologies for Enantioselective Analysis

To investigate the stereospecific pharmacokinetics and pharmacodynamics of felodipine, a robust and sensitive analytical method capable of resolving and quantifying the individual enantiomers in complex biological matrices is essential. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this purpose.

The causality behind this choice lies in the principle of chiral recognition. A CSP is itself enantiomerically pure, creating a chiral environment within the column.[13] As the racemic felodipine mixture passes through, the (S)- and (R)-enantiomers form transient diastereomeric complexes with the CSP. The differing stability of these complexes—a result of distinct three-dimensional interactions—causes one enantiomer to be retained longer than the other, enabling their separation.[13]

Self-Validating Experimental Protocol: Chiral HPLC-MS/MS Analysis

This protocol describes a self-validating system for the determination of (S)- and (R)-felodipine in human plasma. The inclusion of a deuterated racemic internal standard (IS) is critical for trustworthiness, as it co-elutes with the respective enantiomers and corrects for variability in extraction, injection, and ionization.

1. Sample Preparation (Liquid-Liquid Extraction):

-

Rationale: To isolate the lipophilic felodipine enantiomers from complex plasma components (proteins, salts) and concentrate the sample.

-

Procedure:

-

Pipette 500 µL of human plasma into a clean glass tube.

-

Add 50 µL of working internal standard solution (racemic d6-felodipine).

-

Vortex briefly to mix.

-

Add 5 mL of extraction solvent (e.g., toluene or a dichloromethane-pentane mixture).[14][15]

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and vortex.

-

2. Chromatographic Separation:

-

Rationale: To achieve baseline separation of the (S)- and (R)-enantiomers using a proven chiral stationary phase. The Chiralcel OJ column, containing cellulose tris(4-methylbenzoate) coated on silica, is well-documented for its efficacy in separating dihydropyridine enantiomers.[12][14][15]

-

Instrumentation & Conditions:

| Parameter | Specification |

| HPLC System | Agilent 1200 Series or equivalent |

| Chiral Column | Chiralcel OJ (e.g., 250 x 4.6 mm, 10 µm) |

| Mobile Phase | Isopropanol:Hexane (e.g., 11:89 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 20 µL |

3. Detection (Mass Spectrometry):

-

Rationale: Tandem mass spectrometry (MS/MS) provides superior sensitivity and selectivity compared to UV detection, which is crucial for quantifying the low plasma concentrations typical in pharmacokinetic studies. Electrospray ionization (ESI) in positive mode is effective for felodipine.

-

Instrumentation & Conditions:

-

Mass Spectrometer: Sciex API 4000 or equivalent.

-

Ionization Mode: ESI Positive.

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

SRM Transitions:

-

Felodipine: Monitor the transition of the parent ion to a specific product ion.

-

d6-Felodipine (IS): Monitor the corresponding transition for the deuterated internal standard.

-

-

Chapter 5: Synthesis and Chiral Resolution

Racemic felodipine is typically synthesized via a Hantzsch-type cyclization, reacting 2,3-dichlorobenzylideneacetylacetic acid-methylester with ethyl 3-aminocrotonate.[3][16] This standard synthesis produces the 1:1 racemic mixture.[1]

Obtaining the enantiomerically pure S(-)-felodipine, which offers a superior therapeutic index by minimizing exposure to the less active distomer, requires specialized techniques.[1] These can include:

-

Chiral Preparative Chromatography: Scaling up the analytical HPLC methods to preparative columns allows for the physical separation and collection of the individual enantiomers from the racemate.

-

Asymmetric Synthesis: Designing a synthesis route that preferentially creates the desired (S)-enantiomer using chiral catalysts or auxiliaries.

-

Diastereomeric Resolution: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.

Conclusion: From Molecular Asymmetry to Clinical Significance

The stereospecificity of felodipine is a compelling illustration of how chirality governs pharmacological activity. The (S)-enantiomer is the primary driver of the drug's therapeutic effect, while the (R)-enantiomer contributes little to calcium channel blockade at clinical doses. Furthermore, the stereoselective first-pass metabolism by CYP3A4 significantly favors the systemic exposure of the more potent (S)-enantiomer after oral administration. This intricate interplay between pharmacodynamics and pharmacokinetics underscores the importance of stereochemical considerations in drug evaluation and development. A thorough understanding of these principles, supported by robust enantioselective analytical methods, is paramount for optimizing drug therapy and developing next-generation therapeutics with improved efficacy and safety profiles. The potential to administer the pure, active S(-)-felodipine could lead to a more precise dose-response relationship and a reduction in metabolic burden and potential off-target effects associated with the distomer.[1]

References

-

Soons, P. A., van der Maeden, M. C., & Breimer, D. D. (1990). Enantioselective determination of felodipine and other chiral dihydropyridine calcium entry blockers in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 528(2), 343-356. [Link]

-

Nishioka, R., Umeda, I., Oi, N., & Uno, K. (1993). Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog. Biomedical Chromatography, 7(2), 99-103. [Link]

-

Hoffmann, K. J., & Bäärnhielm, C. (1991). Pharmacokinetics of the enantiomers of felodipine in the dog after oral and intravenous administration of a pseudoracemic mixture. Xenobiotica, 21(6), 795-803. [Link]

-

Ventura, R., & Carini, M. (2020). Clinical Pharmacology of Felodipine. Current Medicinal Chemistry, 27(1), 1-1. [Link]

-

Rosseel, M. T., & Lefebvre, R. A. (2002). Enantioselective determination of felodipine in human plasma by chiral normal-phase liquid chromatography and electrospray ionisation mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 489-495. [Link]

-

Li, J., & Wang, Y. (2010). Study on chiral resolution of felodipine and nimodipine enantiomers by HPLC. Chinese Journal of New Drugs, 19(15), 1335-1337. [Link]

-

Soons, P. A., de Boer, A., van Brummelen, P., & Breimer, D. D. (1991). Comparative effects of felodipine, nitrendipine and nifedipine in healthy subjects: concentration-effect relationships of racemic drugs and enantiomers. British Journal of Clinical Pharmacology, 32(3), 309-319. [Link]

-

Lippert, J., Thelen, K., & Willmann, S. (2020). A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. Pharmaceutics, 12(10), 940. [Link]

-

Herman, J. & Bashir, K. (2024). Felodipine. In StatPearls. StatPearls Publishing. [Link]

-

Patsnap. (2024). What is the mechanism of Felodipine? Patsnap Synapse. [Link]

-

Soons, P. A., Vogels, B. A., van der Meer, M. J., & Breimer, D. D. (1991). Stereoselective pharmacokinetics of oral felodipine and nitrendipine in healthy subjects: correlation with nifedipine pharmacokinetics. European Journal of Clinical Pharmacology, 41(6), 591-597. [Link]

- Jerussi, T. P. (1998). U.S. Patent No. 5,834,496. Washington, DC: U.S.

-

Yacar, S., Lång-Löfstedt, J., & Stam, A. (2003). Bioequivalence, pharmacokinetic and pharmacodynamic response to combined extended release formulations of felodipine and metoprolol in healthy volunteers. International Journal of Clinical Pharmacology and Therapeutics, 41(3), 115-123. [Link]

-

Dr. Hasudungan. (2024). Pharmacology of Felodipine; Overview, Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

-

Honscha, W., Löschner, B., & Gräf, P. (1992). Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein. Biochemical Pharmacology, 44(8), 1637-1644. [Link]

-

Zhang, Y., et al. (2023). Optimization and continuous flow synthesis of felodipine. Arkivoc, 2023(5), 1-13. [Link]

-

Malli, K., & Shabaraya, A. R. (2023). felodipine-review of analytical methods developed for pharmaceutical dosage forms and biological fluids. International Journal of Applied Pharmaceutics, 15(6), 1-8. [Link]

-

Pediatric Oncall. (n.d.). Felodipine Drug Index. [Link]

-

Ninja Nerd. (2020). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. [Link]

-

Asian Journal of Research in Chemistry. (2021). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers. Asian Journal of Research in Chemistry, 14(1), 1-10. [Link]

-

Dvorak, Z., et al. (2012). Optical isomers of dihydropyridine calcium channel blockers display enantiospecific effects on the expression and enzyme activities of human xenobiotics-metabolizing cytochromes P450. Journal of Steroid Biochemistry and Molecular Biology, 132(3-5), 235-243. [Link]

-

El-Koussi, A. A., & Kandil, A. (1996). Synthesis, biological evaluation, calcium channel antagonist activity, and anticonvulsant activity of felodipine coupled to a dihydropyridine-pyridinium salt redox chemical delivery system. Journal of Medicinal Chemistry, 39(23), 4647-4657. [Link]

-

Orochem Technologies Inc. (2017). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. [Link]

- Eriksson, N. A., & Lindberg, L. E. (1999). U.S. Patent No. 5,942,624. Washington, DC: U.S.

-

Wikipedia. (2024). Felodipine. [Link]

-

International Journal of Creative Research Thoughts. (2023). Exploring Chiral Separation Techniques For Amlodipine Enantiomers: A Review On Diverse Isolation Methods And HPLC Validation. IJCRT, 11(10). [Link]

Sources

- 1. US5834496A - Methods for treating hypertension using optically pure S(-) felodipine - Google Patents [patents.google.com]

- 2. Felodipine - Wikipedia [en.wikipedia.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Felodipine? [synapse.patsnap.com]

- 6. youtube.com [youtube.com]

- 7. Comparative effects of felodipine, nitrendipine and nifedipine in healthy subjects: concentration-effect relationships of racemic drugs and enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselective pharmacokinetics of oral felodipine and nitrendipine in healthy subjects: correlation with nifedipine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 10. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of the enantiomers of felodipine in the dog after oral and intravenous administration of a pseudoracemic mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of felodipine enantiomers using chiral stationary phase liquid chromatography and gas chromatography/mass spectrometry, and the study of their pharmacokinetic profiles in human and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Enantioselective determination of felodipine and other chiral dihydropyridine calcium entry blockers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enantioselective determination of felodipine in human plasma by chiral normal-phase liquid chromatography and electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. US5942624A - Manufacturing process for felodipine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the In Vitro Characterization of (S)-(-)-Felodipine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Felodipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina pectoris.[1][2] It functions by selectively inhibiting L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in peripheral vascular resistance.[3][4][5] Commercially available as a racemic mixture, the (S)-(-)-enantiomer is known to be the more pharmacologically active isomer. This guide provides a comprehensive framework for the in vitro characterization of (S)-(-)-Felodipine, detailing the essential experimental protocols and the scientific rationale underpinning each methodological choice. We will explore physicochemical property assessment, target engagement and binding affinity, functional pharmacological assays, and metabolic stability, offering a holistic approach for researchers in drug discovery and development.

Introduction: The Scientific Imperative for Characterizing this compound

Felodipine's therapeutic efficacy is derived from its potent and selective antagonism of voltage-gated L-type calcium channels (Ca_v1.2).[3] These channels are critical for regulating calcium ion (Ca²⁺) influx into vascular smooth muscle cells, a process fundamental to muscle contraction.[6] By blocking these channels, this compound induces arterial smooth muscle relaxation, leading to vasodilation and a subsequent decrease in blood pressure.[3][4]

While the racemic mixture is used clinically, understanding the specific properties of the (S)-(-)-enantiomer is crucial for several reasons:

-

Potency Determination: Isolating the active enantiomer allows for a precise determination of its intrinsic potency and efficacy, unconfounded by the less active (R)-(+)-enantiomer.

-

Structure-Activity Relationship (SAR): Detailed characterization contributes to a deeper understanding of the SAR for dihydropyridine compounds, guiding the design of future molecules with improved selectivity and pharmacokinetic profiles.

-

Off-Target Profiling: A thorough in vitro analysis can uncover potential off-target interactions, providing an early assessment of the compound's safety profile. Felodipine itself is known to interact with various calcium-binding proteins and can also act as an antagonist at the mineralocorticoid receptor.[1][3]

This guide is structured to walk the researcher through a logical and robust workflow for characterizing this compound, from its basic chemical properties to its complex biological functions.

Physicochemical Characterization: The Foundation of Biological Activity

A compound's behavior in biological systems is fundamentally governed by its physicochemical properties. For a poorly water-soluble drug like felodipine, these parameters are critical determinants of its formulation, absorption, and bioavailability.[7][8][9]

Key Physicochemical Parameters & Data Summary

| Property | Typical Value for Felodipine | Significance in Drug Development |

| Molecular Weight | 384.25 g/mol [1] | Influences diffusion and transport across membranes. |

| Melting Point | 142-145°C[2] | Indicator of purity and solid-state stability. |

| logP (Octanol/Water) | ~3.8 - 3.9[3] | Measures lipophilicity; critical for membrane permeability and protein binding. |

| Aqueous Solubility | Insoluble[1][2] | A major challenge for formulation; impacts dissolution and absorption.[9] |

| pKa | ~2.73 (Predicted)[2] | Determines the ionization state at different physiological pH values. |

Experimental Protocol: Solubility Determination

Rationale: The Shake-Flask method (ICH guideline Q6A) is the gold-standard for determining thermodynamic solubility. It ensures that an equilibrium is reached between the solid drug and the solution.

Step-by-Step Methodology:

-

Preparation: Prepare a series of buffers representing physiological pH (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Addition of Compound: Add an excess of this compound powder to a known volume of each buffer in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Analysis: The measured concentration represents the equilibrium solubility at that specific pH and temperature.

Target Engagement and Binding Affinity

To quantify the direct interaction of this compound with its primary target, the L-type calcium channel, radioligand binding assays are indispensable. These assays measure the affinity of the test compound by assessing its ability to displace a known radioactive ligand from the channel.

Experimental Protocol: Radioligand Displacement Assay

Rationale: This competitive binding assay determines the binding affinity (K_i) of this compound for the dihydropyridine binding site on the L-type calcium channel. [³H]Nitrendipine or a similar radiolabeled dihydropyridine is commonly used.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare membrane fractions from a tissue source rich in L-type calcium channels (e.g., rat cardiac or cortical tissue) or from a cell line overexpressing the Ca_v1.2 channel.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]Nitrendipine), and varying concentrations of this compound.

-

Controls:

-

Total Binding: Membrane + Radioligand (no competitor).

-

Non-Specific Binding (NSB): Membrane + Radioligand + a high concentration of a non-labeled competitor (e.g., 10 µM Nifedipine) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

-

Scintillation Counting: Wash the filters to remove unbound radioligand, then add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand).

-

Calculate the K_i (inhibition constant) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Functional Pharmacology: Assessing Channel Inhibition

While binding assays confirm target engagement, functional assays are essential to measure the consequence of that binding—the actual inhibition of calcium ion flow. Electrophysiology and calcium flux assays are the primary methods for this assessment.

Electrophysiology: The Gold Standard

Rationale: The patch-clamp technique directly measures the ionic currents flowing through the L-type calcium channels in the membrane of a single cell. This provides a precise, real-time measurement of channel inhibition and its voltage-dependence.

Step-by-Step Methodology (Whole-Cell Patch-Clamp):

-

Cell Culture: Use a suitable cell line, such as HEK293 cells stably expressing the human Ca_v1.2 channel subunits (α1C, β2, α2δ).

-

Cell Preparation: Plate the cells on glass coverslips for recording.

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution containing Ba²⁺ as the charge carrier (to enhance current amplitude and block K⁺ channels).

-

Patching: Using a glass micropipette filled with an internal solution, form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, allowing electrical access to the entire cell.

-

Voltage Protocol: Clamp the cell membrane at a holding potential where channels are closed (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to +10 mV) to open the L-type calcium channels and elicit an inward Ba²⁺ current.

-

Drug Application: After establishing a stable baseline current, perfuse the chamber with increasing concentrations of this compound.

-

Data Acquisition & Analysis: Record the peak current amplitude at each drug concentration. Plot the percentage of current inhibition against the log concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.

Workflow Diagram: In Vitro Characterization Cascade

Caption: A logical workflow for the comprehensive in vitro characterization of this compound.

High-Throughput Calcium Flux Assays

Rationale: For screening larger numbers of compounds or for initial potency assessment, fluorescence-based calcium flux assays offer a higher-throughput alternative to electrophysiology. These assays measure the change in intracellular calcium concentration upon channel activation.

Step-by-Step Methodology (FLIPR-based Assay):

-

Cell Preparation: Plate a suitable cell line (e.g., HEK293-Ca_v1.2) in 96- or 384-well black-walled, clear-bottom plates.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that will increase in fluorescence intensity upon binding to Ca²⁺.

-

Compound Incubation: Remove the dye solution and add assay buffer containing various concentrations of this compound to the wells. Incubate for a defined period.

-

FLIPR Measurement: Place the plate in a FLIPR (Fluorometric Imaging Plate Reader) instrument.

-

Stimulation: The FLIPR adds a depolarizing stimulus (e.g., a high concentration of KCl) to all wells simultaneously to activate the L-type calcium channels.

-

Data Acquisition: The instrument measures the fluorescence intensity in each well in real-time, both before and after the stimulus is added.

-

Analysis: The increase in fluorescence upon stimulation corresponds to Ca²⁺ influx. Calculate the percentage of inhibition caused by this compound at each concentration relative to vehicle-treated controls. Plot the data to generate a dose-response curve and determine the IC₅₀.

In Vitro ADME: Assessing Drug-like Properties

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital. For this compound, understanding its metabolic fate is particularly important as it is extensively metabolized by the cytochrome P450 system, primarily CYP3A4.[4]

Experimental Protocol: Metabolic Stability in Liver Microsomes

Rationale: This assay provides an initial estimate of a compound's metabolic clearance by the liver, the primary site of felodipine metabolism.[4] It measures the rate at which the compound is consumed by drug-metabolizing enzymes present in liver microsomes.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in an organic solvent (e.g., acetonitrile).

-

Thaw pooled human liver microsomes (HLM) on ice.

-

Prepare a solution of the required cofactor, NADPH (nicotinamide adenine dinucleotide phosphate), in buffer.

-

-

Incubation:

-